Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
The synthesis of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Chemical Reactions Analysis
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate undergoes several types of chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into unique binding sites on proteins, enhancing its potency and selectivity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate: This compound has a cyclopentyl group instead of a cyclopropyl group, which can affect its chemical and biological properties.
Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate: This compound features a propyl group, offering different steric and electronic effects compared to the cyclopropyl derivative.
Properties
IUPAC Name |
methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)8(12)11-4-10(5-11,6-11)7-2-3-7/h7-8H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZLIZWULQXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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